2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3S/c1-21-6-5-16-14(10-21)8-13(9-19)17(20-16)22-11-12-3-2-4-15(18)7-12/h2-4,7-8H,5-6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNPRSOZROKNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Methyl Group Incorporation
Reductive amination of a secondary amine precursor with formaldehyde and sodium cyanoborohydride efficiently installs the methyl group at position 6. For example, treatment of 5,6,7,8-tetrahydronaphthyridin-6-amine with formaldehyde under acidic conditions yields the N-methylated product in ~85% yield.
Boc Protection and Deprotection Strategies
Intermediate protection of the amine group using tert-butoxycarbonyl (Boc) anhydride ensures chemoselectivity during subsequent reactions. For instance, Boc protection of 2-chloro-5,6,7,8-tetrahydronaphthyridine is achieved with (Boc)₂O in dichloromethane and triethylamine, yielding tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate in 89–97% yield. Deprotection with HCl in dioxane regenerates the free amine for further functionalization.
Introduction of the Cyano Group at Position 3
The cyano group at position 3 is installed via nucleophilic aromatic substitution (SNAr) or palladium-mediated cyanation .
SNAr with Metal Cyanides
Activation of position 3 with a leaving group (e.g., chloride or bromide) enables displacement by cyanide ions. For example, heating 3-bromo-6-methyl-5,6,7,8-tetrahydronaphthyridine with CuCN in DMF at 150°C for 12 hours affords the cyano derivative in 72% yield.
Suzuki-Miyaura Cyanation
Palladium-catalyzed coupling using cyanoboronic acid derivatives offers milder conditions. A reaction of 3-iodo-6-methyl-5,6,7,8-tetrahydronaphthyridine with potassium hexacyanoferrate(II) in the presence of Pd(PPh₃)₄ and Xantphos in dioxane/water (3:1) at 100°C achieves 68% conversion.
Sulfanyl Group Installation at Position 2
The 3-bromobenzylsulfanyl moiety is introduced via thiol-ene coupling or transition-metal-catalyzed cross-coupling .
Thiol-Disulfide Exchange
Reaction of 2-chloro-6-methyl-5,6,7,8-tetrahydronaphthyridine-3-carbonitrile with 3-bromobenzylthiol in the presence of NaH in THF at 0°C to room temperature replaces the chloride with the sulfanyl group. Yields range from 65–78% depending on stoichiometry.
Palladium-Catalyzed C–S Bond Formation
A more efficient method employs Pd₂(dba)₃ and Xantphos to couple 2-chloro intermediates with 3-bromobenzylthiolate. For example, microwaving a mixture of tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, 3-bromobenzylthiol, and Cs₂CO₃ in dioxane at 150°C for 1 hour achieves 82% yield after deprotection.
Integrated Synthetic Route
Combining these steps, a representative synthesis proceeds as follows:
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Core Formation : Chichibabin cyclization of 2,5-dibromopyridine with N-methylpropargylamine yields 6-methyl-5,6,7,8-tetrahydronaphthyridine.
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Cyanation : SNAr at position 3 with CuCN introduces the nitrile group.
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Chlorination : Treatment with POCl₃ converts position 2 to chloride.
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Sulfanyl Incorporation : Pd-catalyzed coupling with 3-bromobenzylthiol installs the sulfanyl group.
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Sonogashira coupling, Chichibabin | 87% | |
| 2 | Cyanation | CuCN, DMF, 150°C, 12h | 72% | |
| 3 | Chlorination | POCl₃, reflux | 91% | |
| 4 | C–S Coupling | Pd₂(dba)₃, Xantphos, dioxane | 82% |
Analytical Characterization
Key characterization data for intermediates and the final compound include:
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¹H NMR (CDCl₃): δ 1.52 (s, 9H, Boc), 2.92–3.79 (m, tetrahydro ring), 4.58 (s, SCH₂), 7.25–7.47 (m, aromatic).
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LCMS : m/z 486.1 [M+H]⁺, consistent with molecular formula C₁₈H₁₇BrN₃S.
Challenges and Optimization
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Regioselectivity : Competing reactions at positions 2 and 4 necessitate careful control of electronic effects. Electron-withdrawing groups (e.g., CN) enhance reactivity at position 2.
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Catalyst Poisoning : Thiols deactivate Pd catalysts; using pre-formed thiolates or disulfides mitigates this issue.
Chemical Reactions Analysis
2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure could be useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile involves its interaction with molecular targets in biological systems. The bromobenzyl and sulfanyl groups may play a role in binding to specific enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and physicochemical properties:
Key Comparative Insights
Electronic and Steric Effects: The 3-bromobenzyl group in the target compound introduces significant electron-withdrawing character compared to 3-methylbenzyl () or 2-trifluoromethylbenzyl (). This could enhance binding to electron-rich regions in biological targets.
Lipophilicity and Bioavailability :
- Bromine and trifluoromethyl groups elevate logP values, favoring blood-brain barrier penetration but possibly reducing aqueous solubility. The target compound’s bromine may offer a balance between lipophilicity and metabolic stability compared to smaller substituents like methyl.
Synthetic Accessibility :
- Analogs with simpler substituents (e.g., 6-benzyl-3-bromo-naphthyridine in ) are synthesized via direct alkylation or Suzuki coupling. The target compound likely requires multi-step synthesis involving thiolation and cyanation, as seen in related methods ().
Biological Activity Trends: While direct data for the target compound is unavailable, structurally related 2-amino-naphthyridine-3-carbonitriles () show activity in kinase inhibition. The sulfanyl group in the target compound may mimic thiol-binding motifs in enzyme active sites.
Biological Activity
2-[(3-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a novel compound with a unique structural composition that suggests potential biological activity. Its molecular formula is C_{18}H_{19}BrN_2S, with a molecular weight of approximately 374.3 g/mol. This compound features a tetrahydronaphthyridine core modified by a bromobenzyl sulfanyl group and a cyano group at the 3-position.
Structural Characteristics
The structure of this compound can be broken down into its key functional groups:
- Tetrahydronaphthyridine Core : Provides a stable aromatic framework.
- Bromobenzyl Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
- Cyano Group : Contributes to the electronic properties and may influence biological activity.
Potential Biological Activities
Research indicates that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by interacting with bacterial cell membranes.
- Antitumor Potential : Similar compounds have shown antiproliferative effects against various cancer cell lines. The unique structural features may contribute to mechanisms that inhibit cancer cell growth.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's.
- Cytotoxic Effects : In vitro studies on structurally related compounds have demonstrated cytotoxic effects against tumor cells, indicating potential for further exploration in cancer therapy.
Comparative Analysis with Similar Compounds
The following table highlights structural similarities and differences between this compound and related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[(2-Chlorobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile | Chlorine atom instead of bromine | Different halogen may affect reactivity |
| 2-[(2-Fluorobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile | Fluorine atom instead of bromine | Fluorine's electronegativity alters properties |
| 2-Bromo-6-methyl-5,6-dihydro-[1,6]naphthyridine | Lacks sulfanyl and cyano groups | Simpler structure with potential different activity |
Case Studies and Research Findings
While specific case studies on this exact compound are scarce, related research provides valuable insights into its potential applications:
- Antitumor Studies : Research on pyrazolo[1,5-a]pyrimidine derivatives has shown promising antiproliferative activity against various cancer cell lines. These findings suggest that similar modifications in structure could yield effective anticancer agents.
- Neuroprotective Effects : Compounds with similar functionalities have been investigated for their neuroprotective effects against Aβ aggregation in Alzheimer's models. This highlights the potential for this compound in neurodegenerative disease research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
